REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[CH:8]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]=1[OH:17])([CH3:4])(C)C.S(=O)(=O)(O)O.COC[O:26][CH3:27]>>[CH2:1]([C:4]1[CH:1]=[C:5]([CH2:10][CH3:9])[CH:6]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:27]=1[OH:26])[C:5]1[CH:10]=[C:9]([CH2:11][CH3:12])[CH:8]=[C:7]([C:13]([CH3:14])([CH3:15])[CH3:16])[C:6]=1[OH:17]
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Name
|
|
Quantity
|
58.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
COCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added into the reactor at the temperature of 130° C. over 30 minutes
|
Duration
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30 min
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Type
|
ADDITION
|
Details
|
The reaction mass is treated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=C(C(=CC(=C1)CC)C(C)(C)C)O)C1=C(C(=CC(=C1)CC)C(C)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |